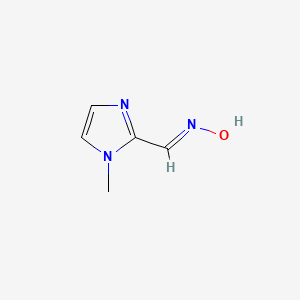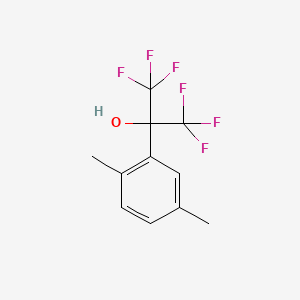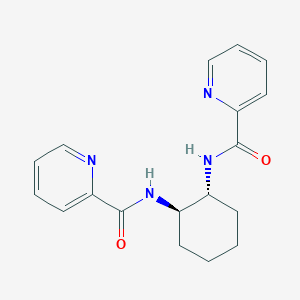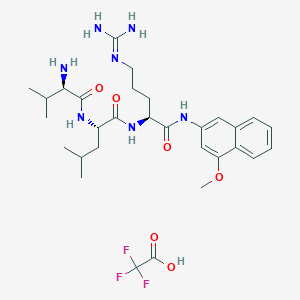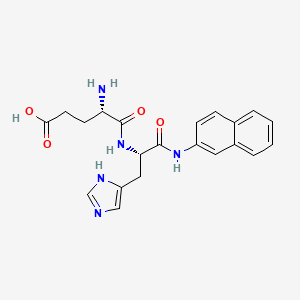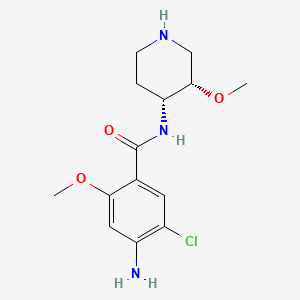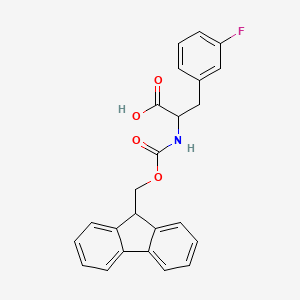
Fmoc-D-Phe(3-F)-OH
Übersicht
Beschreibung
“Fmoc-D-Phe(3-F)-OH” is a derivative of phenylalanine, which is an amino acid. The “Fmoc” part stands for 9-fluorenylmethyloxycarbonyl, which is a protective group used in organic synthesis . This protective group was developed in the 1970s by Louis A. Carpino and colleagues . It is resistant to acidic conditions but can be quickly cleaved by secondary amines like piperidine . This property is particularly useful in solid-phase peptide synthesis .
Synthesis Analysis
The synthesis of Fmoc-phenylglycine, a similar compound, has been described in a paper . L-(+)-α-phenylglycine (1 mM) and Fmoc Chloride (1.2 mM) were added to a 1.5 mL mixture of tap water and ethanol (3:1) and kept at 60°C under continuous stirring . The reaction was monitored by RP-HPLC at 215 nm wavelength . The reaction product was purified using BioLogic DuoFlow10 FPLC and lyophilized to obtain Fmoc-phenylglycine . ESI-MS was carried out to confirm Fmoc-phenylglycine formation .
Chemical Reactions Analysis
In a study, Raman signals of Fmoc-L-phenylalanine (Fmoc-L-Phe) on both GNAs and HeliGNAs were stronger than those of Fmoc-D-Phe . Considering the opposite PCD signals of GNAs and HeliGNAs, they proposed that the specific interaction between chiral ligands and enantiomers was responsible for the observed chiral discrimination .
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Self-Assembly
Fmoc-D-Phe(3-F)-OH and its derivatives are extensively studied for their ability to form hydrogels through self-assembly. These hydrogels, formed from low molecular weight hydrogelators like fluorinated Fmoc-Phe derivatives, have potential in various biomedical applications due to their unique physical properties and biocompatibility (Ryan et al., 2011). The self-assembly and hydrogelation of these compounds can be influenced by modifications to the C-terminal group, which impacts their hydrophobicity and hydrogen bond capacity (Roy & Banerjee, 2012).
Nanomaterial and Nanotechnology Applications
Fmoc-D-Phe(3-F)-OH derivatives are used in creating hybrid nanomaterials. For example, functionalized single-walled carbon nanotubes (f-SWCNTs) can be incorporated into Fmoc-Phe-based hydrogels to create hybrid materials with enhanced mechanical properties and conductivity (Roy & Banerjee, 2012).
Fluorescence and Silver Nanoclusters
Fmoc-D-Phe(3-F)-OH hydrogels can be utilized to prepare and stabilize fluorescent silver nanoclusters. These clusters exhibit unique fluorescent properties like large Stokes shift and narrow emission bandwidth, making them useful in various optical and electronic applications (Roy & Banerjee, 2011).
Nanotube Formation
Cation-modified Fmoc-Phe derivatives, including Fmoc-D-Phe(3-F)-OH, can self-assemble into nanotube structures, offering potential applications in molecular electronics and biosensing (Rajbhandary et al., 2017).
Antibacterial and Biomedical Applications
Fmoc-D-Phe(3-F)-OH derivatives are explored for their antibacterial properties. Nanoassemblies formed by these compounds can inhibit bacterial growth and viability, making them promising for biomedical material development (Schnaider et al., 2019).
Cell Culture and Biomedical Scaffolds
Fmoc-D-Phe(3-F)-OH based hydrogels can act as scaffolds for cell culture, supporting the viability and growth of various cell types. These hydrogels can mimic the extracellular matrix, providing a conducive environment for cell proliferation (Liyanage et al., 2015)
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSDVARCJDOADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic Acid | |
CAS RN |
201484-79-9 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluorophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201484-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



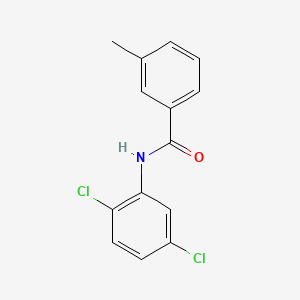
![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B3420688.png)
![Spiro[2.5]octan-1-ylmethanol](/img/structure/B3420701.png)
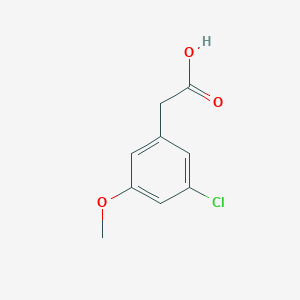
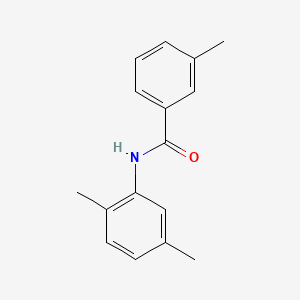
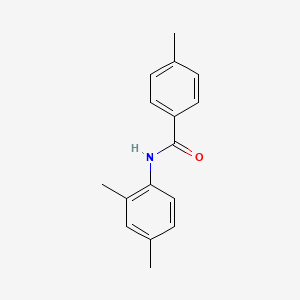
![(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B3420733.png)
